1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBRDOMSIVZCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Halogenated Phenyl Intermediates
Based on the synthesis of 4-bromo-3-fluorophenol, the following procedure is employed:
| Reagents & Conditions | Yield | Reference |
|---|---|---|
| 4-Methylphenol, acetic acid, potassium bromide, ZnAl-BrO3--LDHs, stirring at 35°C | 70% |
This bromination reaction regioselectively introduces bromine onto the phenol ring, yielding 4-bromo-3-fluorophenol, which serves as a key intermediate.
Step 2: Suzuki Cross-Coupling to Attach the Phenyl Sulfonyl Moiety
The halogenated phenol undergoes Suzuki coupling with aryl boronic acids or esters to form the sulfonylphenyl core:
| Reagents & Conditions | Typical Yield | Notes |
|---|---|---|
| Aryl boronic acids, Pd catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or dioxane), reflux | 50-75% | As per patent US8697876B2 |
Alternative Synthetic Route: Multi-Component Assembly
A more recent approach involves multi-component reactions (MCRs) that assemble the core structure in a single step or sequential steps, often involving:
- Preparation of sulfonylphenyl intermediates via sulfonyl chlorides.
- Coupling with piperidin-4-ol derivatives using activating agents such as carbodiimides or via nucleophilic substitution.
This method benefits from operational simplicity and potential scalability.
Summary of Key Data and Findings
Notes and Recommendations
- Reaction optimization such as temperature control, choice of solvent, and catalyst loading significantly influences yield and purity.
- Purification often involves chromatography or recrystallization, especially after cross-coupling steps.
- Scale-up considerations suggest employing continuous flow techniques for better control and safety.
Chemical Reactions Analysis
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The bromine and fluorine atoms may enhance binding affinity through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their physicochemical properties:
| Compound Name | Substituents on Aromatic Ring | Piperidine Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol | 4-Bromo, 3-fluoro | 4-Hydroxy | C₁₁H₁₂BrFNO₃S | 344.19 g/mol | High polarity due to -OH; halogenated aromatic enhances stability |
| 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol | 4-Bromo | 4-Hydroxy | C₁₁H₁₃BrNO₃S | 326.20 g/mol | Lacks 3-fluoro; reduced electronegativity |
| 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol | 5-Bromo, 2-methoxy | 4-Hydroxy | C₁₂H₁₅BrNO₄S | 356.23 g/mol | Methoxy group increases electron density |
| 4-(4-Chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol | 4-Chloro, 3-fluoro | 1-Isopropyl, 4-hydroxy | C₁₄H₁₉ClFNO | 271.76 g/mol | No sulfonyl group; isopropyl enhances lipophilicity |
| 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol | 4-Chloro (sulfonyl), 4-fluoro (piperazine) | 4-Hydroxy, piperazine-methyl | C₂₂H₂₇ClFN₃O₃S | 467.98 g/mol | Bulky piperazine moiety; dual halogenation |
Key Observations :
- Halogen Effects: Bromine and fluorine substituents increase molecular weight and electronegativity, improving metabolic stability and receptor binding compared to non-halogenated analogs .
- Sulfonyl vs. Non-sulfonyl: Sulfonyl-containing compounds (e.g., the target compound) exhibit higher polarity and hydrogen-bonding capacity compared to analogs like 4-(4-chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol, which lacks a sulfonyl group .
Receptor Binding and Antagonism
- 5-HT1F Antagonists: The compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol () demonstrates high specificity for 5-HT1F (Ki = 11 nM) due to its quinolin-3-yl and naphthyloxy groups. In contrast, the target compound’s bromo-fluorophenylsulfonyl group may favor interactions with kinases or sulfonamide-targeted enzymes .
- Sphingosine Kinase 1 (SK1) Selectivity : Analogs like RB-005 (1-(4-octylphenethyl)piperidin-4-ol) show 15-fold selectivity for SK1 over SK2, attributed to the octylphenethyl chain’s hydrophobicity. The target compound’s sulfonyl group may limit similar selectivity due to reduced membrane permeability .
Functional Assays
- cAMP Modulation: Piperidin-4-ol derivatives with bulky substituents (e.g., piperazine-methyl in ) exhibit nonspecific luminescence inhibition at ≥3 μM, whereas the target compound’s compact structure may reduce off-target effects .
Biological Activity
1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃BrFNO₃S
- Molecular Weight : 338.2 g/mol
- LogP : 2.43
- CAS Number : 1704096-21-8
Biological Activity Overview
This compound exhibits a range of biological activities, which can be categorized as follows:
1. Antibacterial Activity
Studies have shown that compounds with a piperidine structure often possess significant antibacterial properties. The sulfonyl group enhances this activity by increasing the compound's interaction with bacterial targets. In vitro tests have demonstrated that derivatives similar to this compound exhibit moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may be a candidate for further development as an antibacterial agent .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The following table summarizes the IC50 values for enzyme inhibition:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These results indicate strong inhibitory potential, suggesting possible applications in treating conditions related to cholinergic dysfunction and bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives, including those similar to this compound:
- Antibacterial Screening : A study synthesized various piperidine derivatives and tested their antibacterial efficacy against multiple strains, revealing that certain modifications significantly enhanced activity against resistant bacterial strains .
- Enzyme Interaction Studies : Molecular docking simulations indicated favorable binding interactions between the compound and target enzymes, providing insights into its mechanism of action .
- Pharmacological Behavior : The sulfonamide functionality present in the compound has been linked to various pharmacological effects, including hypoglycemic activity and diuretic effects, making it a versatile candidate for drug development .
Q & A
Q. What are the optimal synthetic routes for 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions starting from piperidin-4-ol and functionalizing it with sulfonyl and aryl groups. Key steps include:
- Sulfonylation : React piperidin-4-ol with 4-bromo-3-fluorobenzenesulfonyl chloride in anhydrous dichloromethane using triethylamine as a base to neutralize HCl .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Catalyst Screening : Test bases like NaOH or K₂CO₃ to improve sulfonylation yields .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) for high-purity isolation .
Q. How can the structure of this compound be unambiguously confirmed?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR to confirm substituent positions (e.g., sulfonyl group at C1, hydroxyl at C4) .
- IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm) and hydroxyl (O–H, ~3200–3600 cm) groups .
- X-ray Diffraction : Resolve crystal structure to validate stereochemistry, as demonstrated for similar piperidine derivatives .
- Mass Spectrometry : Confirm molecular weight (expected [M+H] = 378.2 g/mol for CHBrFNOS) .
Q. What strategies enhance the solubility and stability of this compound in aqueous media for biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to improve solubility without denaturing proteins .
- pH Adjustment : Buffer solutions (pH 7.4) stabilize the hydroxyl group via hydrogen bonding .
- Derivatization : Temporarily protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during storage, then deprotect before assays .
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Advanced Research Questions
Q. How do substituents (e.g., bromo, fluoro) influence the compound’s structure-activity relationships (SAR) in receptor binding?
Methodological Answer: Design analogs and compare bioactivity using:
- Fluorine Scanning : Replace bromo/fluoro groups with H, Cl, or CF to assess electronic effects on binding .
- SAR Table :
Q. What methods resolve enantiomeric impurities in synthesized batches?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/i-PrOH, 90:10) to separate enantiomers .
- Enzymatic Resolution : Incubate racemic mixture with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .
- Circular Dichroism (CD) : Verify enantiopurity post-separation .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR studies) and controls to minimize variability .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-Hydroxyphenyl)piperidin-4-ol) to identify trends .
Q. What in silico tools predict the compound’s interaction with neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to dopamine D receptors (PDB ID: 6CM4). Prioritize poses with sulfonyl group interacting with Ser193 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- ADMET Prediction : Employ SwissADME to estimate blood-brain barrier permeability (e.g., TPSA < 90 Å favors CNS penetration) .
Q. How is metabolic stability evaluated in hepatic microsomal assays?
Methodological Answer:
- Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t) using first-order kinetics .
- Metabolite ID : Use high-resolution MS to detect hydroxylated or desulfonylated products .
Q. Can the sulfonyl group undergo selective functionalization for prodrug development?
Methodological Answer:
- Nucleophilic Substitution : Replace sulfonyl with thiols (e.g., glutathione) under basic conditions to enhance solubility .
- Oxidative Activation : Use m-CPBA to convert sulfonyl to sulfonic acid for pH-sensitive prodrugs .
- Click Chemistry : Attach PEGylated azides via Cu(I)-catalyzed cycloaddition for prolonged circulation .
Q. What in vitro models assess the compound’s off-target toxicity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
